N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 428.51 g/mol. This compound is classified as an oxalamide, which is a derivative of oxalic acid where the carboxylic groups are replaced by amides. The presence of fluorophenyl and piperazine moieties suggests potential bioactivity, possibly influencing its pharmacological properties .
The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide typically involves multi-step organic reactions. The general method includes:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity, although specific experimental protocols may vary across different studies.
The molecular structure of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide can be represented using various chemical notation systems:
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C
These representations are crucial for computational modeling and understanding the compound's interactions at the molecular level .
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide can participate in various chemical reactions typical for oxamides, such as:
These reactions are essential for modifying the compound's properties and enhancing its biological activity .
The physical and chemical properties of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide include:
These properties are essential for determining appropriate handling, storage conditions, and potential applications in research .
N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: